molecular formula C11H14FNO B1439276 3-(3-Fluorobenzyloxy)-pyrrolidine CAS No. 946681-63-6

3-(3-Fluorobenzyloxy)-pyrrolidine

Cat. No.: B1439276
CAS No.: 946681-63-6
M. Wt: 195.23 g/mol
InChI Key: QGENWACSNBVQQZ-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyloxy)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-fluorobenzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyloxy)-pyrrolidine typically involves the nucleophilic substitution reaction of a pyrrolidine derivative with a 3-fluorobenzyloxy halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields .

Industrial Production Methods

For industrial-scale production, the process is optimized for safety, yield, and cost-effectiveness. This involves using continuous flow reactors to maintain consistent reaction conditions and employing high-purity reagents to minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyloxy)-pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyloxy)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyloxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorobenzyloxy)-pyrrolidine is unique due to its specific structural features, such as the fluorobenzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGENWACSNBVQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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